![molecular formula C21H29N5 B2576503 N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine CAS No. 877786-36-2](/img/structure/B2576503.png)

N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

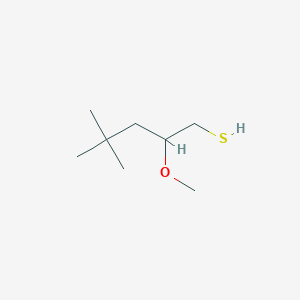

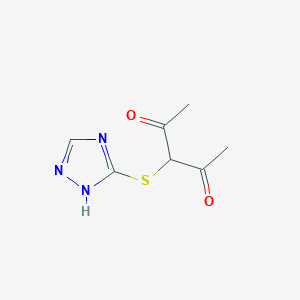

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a bicyclic compound consisting of fused pyrazole and pyrimidine rings . The compound has various substituents including a tert-butyl group, a methyl group, and a phenyl group on the pyrazolo[1,5-a]pyrimidine core. Additionally, it has a dimethyl ethane-1,2-diamine moiety attached via a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[1,5-a]pyrimidine and the various substituents. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing effects of the substituents. For example, the tert-butyl and methyl groups are electron-donating, while the phenyl group is electron-withdrawing .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dimethyl ethane-1,2-diamine moiety might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Hydrogen-Bonded Structures

Research on compounds similar to the query molecule, such as 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, has revealed their ability to form hydrogen-bonded chains and frameworks. These structural properties are significant in the study of molecular interactions and the design of crystalline materials with potential applications in material science and engineering (Portilla et al., 2006).

Phosphodiesterase Inhibitory Activity

A series of 6-phenylpyrazolo[3,4-d]pyrimidones, which share a similar pyrazolo[1,5-a]pyrimidine backbone with the query compound, has been evaluated for their specific inhibitory activity against cGMP-specific phosphodiesterase. These findings have implications for developing new therapeutic agents with potential applications in treating cardiovascular diseases and other conditions related to cyclic GMP signaling pathways (Dumaitre & Dodic, 1996).

Benzodiazepine Receptor Ligands

The reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines towards the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives has been explored, with these derivatives being investigated as potential benzodiazepine receptor ligands. This research area opens up new avenues for developing novel compounds that can modulate benzodiazepine receptors, with potential implications in treating anxiety and sleep disorders (Bruni et al., 1994).

Histamine H4 Receptor Ligands

Studies on 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) have involved optimizing the potency and investigating the biological activity of these compounds. The research highlights the therapeutic potential of H4R antagonists in treating inflammation and pain, demonstrating the significance of pyrimidine derivatives in developing new anti-inflammatory and analgesic medications (Altenbach et al., 2008).

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones have been synthesized and evaluated for their antitumor and antimicrobial activities. These compounds, featuring pyrazole and pyrimidine moieties, have shown promising results against certain cancer cell lines and microbial strains, suggesting their potential as leads for the development of new anticancer and antimicrobial agents (Riyadh, 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5/c1-15-19(16-10-8-7-9-11-16)20-23-17(21(2,3)4)14-18(26(20)24-15)22-12-13-25(5)6/h7-11,14,22H,12-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLNCOWBFZTWNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2576420.png)

![3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2576422.png)

![3-[(4-Methylphenyl)sulfinyl]isonicotinonitrile](/img/structure/B2576423.png)

![3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2576426.png)

![(Z)-4-(diethylamino)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2576429.png)

![7-benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2576436.png)

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2576437.png)

![7-[4-(dimethylamino)phenyl]-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2576438.png)